Technical Whitepaper: Trimethoxy-acetic Acid Hydrazide (CAS 75654-14-7)
Technical Whitepaper: Trimethoxy-acetic Acid Hydrazide (CAS 75654-14-7)
The following is an in-depth technical guide for Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) . This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis logic, reactivity profiles, and safety protocols.
Strategic Building Block Profile for Heterocyclic Synthesis & Medicinal Chemistry
Executive Summary
Trimethoxy-acetic acid hydrazide (CAS 75654-14-7), chemically defined as 2,2,2-trimethoxyacetohydrazide , is a specialized aliphatic hydrazide building block.[1][2][3][4] Unlike the more common aromatic analogs (e.g., 3,4,5-trimethoxybenzoic acid hydrazide), this compound features a highly oxygenated orthoester-functionalized
This structural motif presents unique opportunities and challenges in drug design:
-
Utility: It serves as a precursor for synthesizing 5-(trimethoxymethyl)-1,3,4-oxadiazoles and 1,2,4-triazoles, motifs explored for their bioisosteric properties in kinase inhibitors and antimicrobial agents.
-
Stability: The presence of the trimethoxymethyl group
confers sensitivity to acidic hydrolysis, necessitating specific, buffered protocols during derivatization. -
Differentiation: It is frequently confused with (3,4,5-trimethoxyphenyl)acetic acid hydrazide; strictly, CAS 75654-14-7 refers to the aliphatic
species.
Chemical Identity & Structural Analysis[3]
| Property | Specification |
| CAS Number | 75654-14-7 |
| IUPAC Name | 2,2,2-Trimethoxyacetohydrazide |
| Synonyms | Trimethoxy-acetic acid hydrazide; 2,2,2-Trimethoxy-acetohydrazide |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| SMILES | COC(OC)(OC)C(=O)NN |
| InChI Key | Derived from structure |
| MDL Number | MFCD09701198 |
Structural Commentary
The molecule consists of a hydrazide group (
-
Electronic Effects: The trimethoxymethyl group is strongly electron-withdrawing by induction (due to three oxygens) but electron-donating by resonance. This influences the nucleophilicity of the hydrazide nitrogen (
). -
Steric Bulk: The
group is bulky (comparable to a tert-butyl group), which may retard reaction rates at the carbonyl center but provides metabolic stability against enzymatic hydrolysis in biological systems.
Physicochemical Properties[1][4][7]
Note: As a specialized research chemical, experimental physical data is sparse. The following are derived from structural analogs (e.g., Trichloroacetohydrazide, Methoxyacetohydrazide) and computational models.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white |
| Melting Point | Predicted: 85–95 °C (Lower than trichloro- analog due to ether linkages) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF. Slightly soluble in water (hydrolysis risk). |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid of |
| Stability | Moisture Sensitive: Hygroscopic. Acid Sensitive: The orthoester moiety hydrolyzes in aqueous acid to form methyl oxalate derivatives. |
Synthesis & Manufacturing Logic
The synthesis of CAS 75654-14-7 typically follows the hydrazinolysis of esters . The precursor, Methyl trimethoxyacetate (or Trimethoxyacetyl chloride), is reacted with hydrazine hydrate.
Reaction Pathway (Graphviz)
Caption: Hydrazinolysis of methyl trimethoxyacetate to yield 2,2,2-trimethoxyacetohydrazide.
Critical Process Parameters (CPP):
-
Temperature Control: The reaction is exothermic. Maintain
during addition to prevent polymerization or orthoester degradation. -
Stoichiometry: Use excess hydrazine (1.5–2.0 eq) to prevent the formation of the symmetrical di-hydrazide (R-CONH-NHCO-R).
-
Solvent Selection: Methanol is preferred. Avoid aqueous solvents to minimize orthoester hydrolysis.
Reactivity & Applications in Drug Design
This compound is a versatile dielectrophile equivalent and heterocycle precursor .
A. Schiff Base Formation (Hydrazones)
Reacts with aldehydes/ketones to form hydrazones, which are often evaluated for antimicrobial and antitubercular activity.
-
Mechanism: Nucleophilic attack of
on the carbonyl carbon, followed by dehydration. -
Application: The bulky trimethoxymethyl group can improve lipophilicity (LogP) and membrane permeability of the resulting drug candidate.
B. 1,3,4-Oxadiazole Synthesis
Cyclization with carboxylic acids or acid chlorides yields 2-substituted-5-(trimethoxymethyl)-1,3,4-oxadiazoles.
-
Reagent:
is standard, but T3P (Propylphosphonic anhydride) is recommended for this substrate to avoid harsh acidic conditions that might degrade the orthoester.
C. 1,2,4-Triazole Synthesis
Reaction with carbon disulfide (
Reactivity Workflow (Graphviz)
Caption: Divergent synthesis pathways from trimethoxyacetohydrazide to bioactive heterocycles.
Experimental Protocols
Protocol 1: General Synthesis of Trimethoxy-acetyl Hydrazones
Target: Synthesis of library compounds for screening.
-
Preparation: Dissolve Trimethoxy-acetic acid hydrazide (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add the appropriate aromatic aldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Do not use HCl or
to protect the trimethoxy group. -
Reflux: Heat at reflux (
) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 6:4). -
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/water.
Protocol 2: Handling & Storage
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -
Handling: Use in a fume hood. Avoid contact with strong acids and oxidizing agents.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for CAS 75654-14-7 is limited, hydrazides as a class possess known hazards.
-
Hazard Statements (GHS Classification - Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Mechanism of Toxicity: Hydrazides can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GAD), potentially causing neurotoxicity at high doses.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin: Wash with soap and water. Remove contaminated clothing.
-
Eyes: Rinse cautiously with water for 15 minutes.
-
References
-
Chemical Book. (n.d.). Trimethoxy-acetic acid hydrazide Properties. Retrieved from
-
PubChem. (n.d.). Hydrazide Derivatives and Bioactivity. National Library of Medicine. Retrieved from
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.
-
BLD Pharm. (n.d.). Product Analysis: 2,2,2-Trimethoxyacetohydrazide. Retrieved from
Disclaimer: This guide is for research purposes only. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.
